N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C30H25FN6O3S3 and its molecular weight is 632.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
SR-01000542948, also known as N-((4-(4-fluorophenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, primarily targets the Nuclear receptor subfamily 1 group D member 1 and Nuclear receptor subfamily 1 group D member 2 . These receptors are part of the REV-ERB family and play a crucial role in maintaining the body’s circadian rhythms .
Mode of Action
SR-01000542948 acts as a REV-ERB agonist . It selectively binds to androgen receptors, mimicking the effects of androgens on specific tissues . This interaction modulates normal metabolism processes and energy utilization in the body .
Biochemical Pathways
The compound’s interaction with its targets affects the circadian rhythm . The circadian rhythm, our body’s internal clock, directs a variety of functions in a roughly 24-hour period. It governs cycles of sleepiness and alertness, effectively managing various bodily functions according to a day-night cycle .
Result of Action
The activation of the REV-ERB receptors by SR-01000542948 has been shown to have pleiotropic biological effects across different cell types . It has been demonstrated to be specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Biological Activity
The compound N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide represents a novel class of thiophene derivatives with potential therapeutic applications. Thiophene-based compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.
Chemical Structure
The structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the thiophene ring and the triazole moiety enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one in focus have demonstrated significant activity against various cancer cell lines. In particular:
- IC50 Values : Compounds derived from thiophene structures exhibited IC50 values as low as 5.46 µM against Hep3B liver cancer cells, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to stem from their ability to disrupt microtubule dynamics, similar to that of Combretastatin A-4 (CA-4), which is known for its tubulin-binding properties .
Antibacterial Activity
The compound's antibacterial properties have also been investigated:
- Efficacy Against Bacteria : In studies assessing antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, thiophene derivatives exhibited promising results. For example, certain derivatives showed an activity index comparable to standard antibiotics like ampicillin .
Antioxidant Activity
Thiophene derivatives have been noted for their antioxidant properties:
- Antioxidant Assays : In vitro assays indicated that specific thiophene carboxamide derivatives achieved significant inhibition of free radicals, with some compounds showing antioxidant activities comparable to ascorbic acid .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene carboxamide derivatives. Key observations include:
- Substituent Effects : The introduction of electron-donating groups (e.g., methoxy) on the phenyl rings has been shown to enhance both anticancer and antibacterial activities.
- Positioning of Halogens : Variations in the positioning of halogens on the phenyl rings significantly affect the potency against cancer cells and bacteria .
Data Tables
Activity Type | Compound | Target Cell/Bacteria | IC50/Activity Index |
---|---|---|---|
Anticancer | 2b | Hep3B | 5.46 µM |
Antibacterial | 7b | E. coli | 83.3% |
Antioxidant | 7a | ABTS Radical | 62.0% inhibition |
Case Studies
- Case Study on Hep3B Cells : A study conducted on Hep3B cells demonstrated that specific thiophene derivatives could induce cell cycle arrest at the G2/M phase, leading to apoptosis in a dose-dependent manner .
- Antibacterial Efficacy : Another study focused on the antibacterial efficacy of thiophene carboxamide derivatives against resistant strains of bacteria, revealing that modifications in structure could lead to enhanced activity against strains resistant to conventional treatments .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25FN6O3S3/c1-40-22-12-6-19(7-13-22)24-16-23(25-4-2-14-41-25)35-37(24)28(38)18-43-30-34-33-27(17-32-29(39)26-5-3-15-42-26)36(30)21-10-8-20(31)9-11-21/h2-15,24H,16-18H2,1H3,(H,32,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQKERNJJQGEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25FN6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.